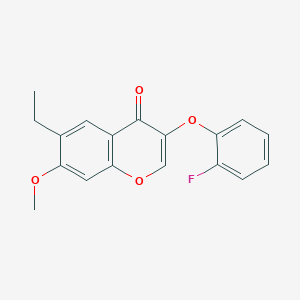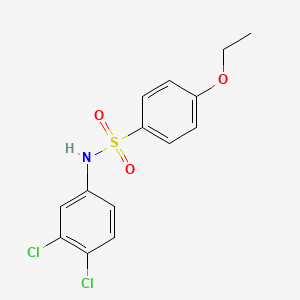
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the medical field. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. Diclofenac is used to treat pain, inflammation, and fever in various medical conditions, including arthritis, menstrual cramps, and postoperative pain.
作用機序
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By inhibiting the production of prostaglandins, N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of cytokines, chemokines, and other inflammatory mediators. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has several advantages for use in laboratory experiments. It is a well-established drug that has been extensively studied for its anti-inflammatory properties. It is also readily available and relatively inexpensive. However, there are some limitations to the use of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide in laboratory experiments. It has been shown to have some toxic effects on certain cell types, such as chondrocytes. It also has a short half-life, which can make it difficult to maintain consistent drug levels over time.
将来の方向性
There are several future directions for research on N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide. One area of interest is the potential use of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide in the treatment of cancer. It has been shown to have anti-tumor effects in several types of cancer cells. Another area of interest is the potential use of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases. Additionally, there is ongoing research on the development of new formulations of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide that can improve its efficacy and reduce its side effects.
合成法
The synthesis of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-chloroaniline with 2-chloro-4-nitrophenol to form 5-chloro-2-(4-chlorophenyl)amino-phenol. This compound is then reacted with ethyl chloroformate to form N-(4-chloro-2-hydroxyphenyl)-N-ethoxycarbonyl-4-chloroaniline. The final step involves the reaction of this compound with sodium sulfite to form N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide.
科学的研究の応用
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat various medical conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-2-20-11-4-6-12(7-5-11)21(18,19)17-10-3-8-13(15)14(16)9-10/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZKIRITGXMZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


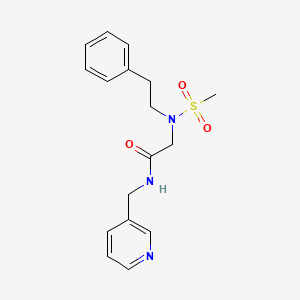

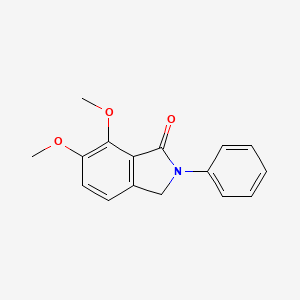
![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)
![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)
![[(2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5727033.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)

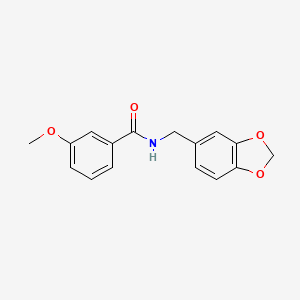

![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)
